![molecular formula C17H24BNO3 B1489596 N-[4-(四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基]环丁烷甲酰胺 CAS No. 2246888-24-2](/img/structure/B1489596.png)
N-[4-(四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基]环丁烷甲酰胺
描述
N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide is a boronic acid derivative with a phenyl group and a cyclobutanecarboxamide moiety
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex boronic acid derivatives and in Suzuki-Miyaura cross-coupling reactions. Biology: It serves as a probe in biological studies to investigate the role of boronic acids in biological systems. Medicine: Industry: Utilized in the development of advanced materials and catalysts.
作用机制
Tetramethyl-1,3,2-dioxaborolane
This is a boronic ester, and boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They can form stable covalent bonds with proteins and carbohydrates, which could potentially influence their biological activity.
生化分析
Biochemical Properties
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide plays a crucial role in biochemical reactions, particularly in carbon-carbon coupling and carbon-heteroatom coupling reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating these reactions. The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. Additionally, it has been observed to interact with enzymes involved in metabolic pathways, enhancing or inhibiting their activity depending on the context .
Cellular Effects
The effects of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules. This, in turn, impacts gene expression and metabolic flux within the cell .
Molecular Mechanism
At the molecular level, N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with target molecules, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression by modulating transcription factors and other regulatory proteins. The compound’s ability to form stable complexes with biomolecules underlies its efficacy in biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in gene expression and metabolic activity persisting even after the compound is no longer present .
Dosage Effects in Animal Models
The effects of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide vary with different dosages in animal models. At low doses, the compound may enhance certain biochemical pathways without causing significant adverse effects. At higher doses, it can exhibit toxicity, leading to adverse effects such as cellular stress, apoptosis, or necrosis. Threshold effects have been observed, where a specific dosage range maximizes the compound’s beneficial effects while minimizing toxicity .
Metabolic Pathways
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of key metabolites, either by enhancing the activity of enzymes that produce these metabolites or by inhibiting enzymes that degrade them. This modulation of metabolic pathways can have downstream effects on cellular energy balance and overall metabolic health .
Transport and Distribution
Within cells and tissues, N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization allows it to interact with target biomolecules in the appropriate cellular context, enhancing its efficacy in biochemical reactions. The compound’s activity can be modulated by changes in its subcellular localization, which can be influenced by cellular conditions and external stimuli .
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from phenylboronic acid and cyclobutanecarboxylic acid. The key steps involve the formation of the boronic ester followed by amidation. The reaction conditions typically require the use of a base, such as triethylamine, and a coupling reagent like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions are less common but can involve the reduction of the boronic acid group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or iodine in the presence of a Lewis acid catalyst.
Major Products Formed:
Boronic esters and borates from oxidation reactions.
Reduced boronic acids from reduction reactions.
Substituted phenyl derivatives from electrophilic substitution reactions.
相似化合物的比较
N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tolylsulfonamide
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness: N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide is unique due to its cyclobutanecarboxamide group, which differentiates it from other boronic acid derivatives that typically have simpler amide or sulfonamide groups. This structural feature may confer distinct biological and chemical properties.
属性
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-8-10-14(11-9-13)19-15(20)12-6-5-7-12/h8-12H,5-7H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUVDYCLNYQJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


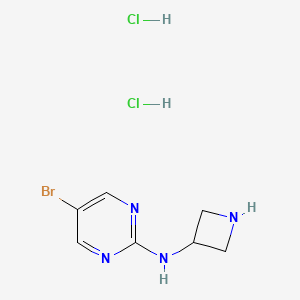
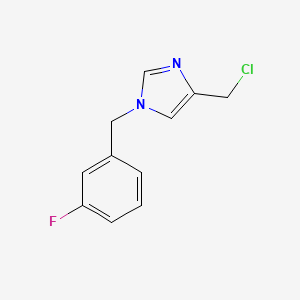
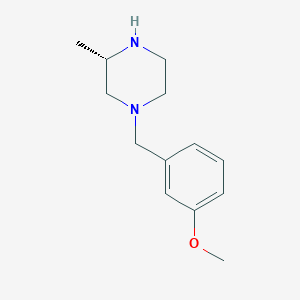
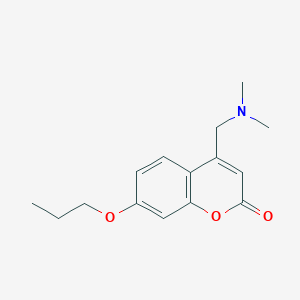

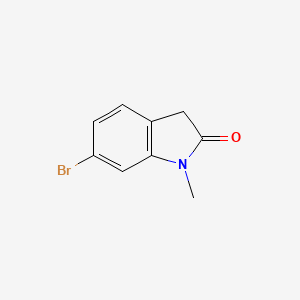
![Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine](/img/structure/B1489527.png)
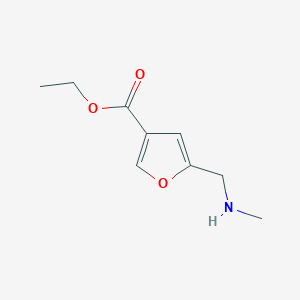
![N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1489529.png)

![1-[(Oxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B1489531.png)
![2-[3-(Hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1489532.png)
![ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1489533.png)
![2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol](/img/structure/B1489536.png)
